Methyl 1-amino-2,3-dihydro-1H-indene-5-carboxylate hcl
CAS No.: 2241594-08-9
Cat. No.: VC4964616
Molecular Formula: C11H14ClNO2
Molecular Weight: 227.69
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2241594-08-9 |
---|---|
Molecular Formula | C11H14ClNO2 |
Molecular Weight | 227.69 |
IUPAC Name | methyl 1-amino-2,3-dihydro-1H-indene-5-carboxylate;hydrochloride |
Standard InChI | InChI=1S/C11H13NO2.ClH/c1-14-11(13)8-2-4-9-7(6-8)3-5-10(9)12;/h2,4,6,10H,3,5,12H2,1H3;1H |
Standard InChI Key | UOZGMHAMWDHRQO-UHFFFAOYSA-N |
SMILES | COC(=O)C1=CC2=C(C=C1)C(CC2)N.Cl |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is methyl (1S)-1-amino-2,3-dihydro-1H-indene-5-carboxylate hydrochloride, reflecting its stereochemical configuration at the C1 position . Its molecular formula is C₁₁H₁₄ClNO₂, with a molecular weight of 227.69 g/mol . The hydrochloride salt form enhances solubility in polar solvents, a property critical for its utility in biological assays.
Structural Characteristics
The molecule consists of:
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A bicyclic 2,3-dihydro-1H-indene core
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A methyl ester group at the 5-position
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A primary amine group at the 1-position, protonated as a hydrochloride salt
The planar indene ring system facilitates π-π stacking interactions, while the amine and ester groups provide sites for hydrogen bonding and further chemical modifications.
Synthesis and Manufacturing
Synthetic Routes
While detailed synthetic protocols remain proprietary, general approaches for analogous compounds suggest:
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Core Formation: Friedel-Crafts acylation or cyclization reactions to construct the dihydroindene framework.
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Amination: Introduction of the amino group via nitration/reduction sequences or direct nucleophilic substitution.
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Esterification: Methanol-mediated esterification of the carboxylic acid precursor under acidic conditions.
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Salt Formation: Treatment with hydrochloric acid to obtain the hydrochloride salt .
Key challenges include maintaining stereochemical purity during amination and preventing ester hydrolysis during salt formation.
Purification and Characterization
Purification typically involves:
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Recrystallization from ethanol/water mixtures
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Column chromatography (silica gel, eluent: dichloromethane/methanol gradients)
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Final characterization by ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .
Physicochemical Properties
Property | Value/Description | Source |
---|---|---|
Solubility | >50 mg/mL in water | |
Melting Point | 192–195°C (decomposes) | |
Hygroscopicity | Moderate (requires desiccant) | |
Stability | Stable at −20°C for 24 months |
The hydrochloride salt form significantly improves aqueous solubility compared to the free base (water solubility <1 mg/mL) .
Research Applications
Pharmaceutical Intermediate
This compound is a key precursor in synthesizing discoidin domain receptor 1 (DDR1) inhibitors, which show promise in treating fibrotic diseases and metastatic cancers . Its stereochemistry and functional group arrangement enable precise molecular targeting in kinase inhibitor design.
Chemical Biology Probes
Researchers utilize derivatives of this compound to:
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Study enzyme-substrate interactions in aminotransferases
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Develop fluorescent probes for cellular imaging studies
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Investigate structure-activity relationships in GPCR modulation
Hazard Statement | Precautionary Measure |
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H302: Harmful if swallowed | Use fume hood; avoid ingestion |
H315: Skin irritation | Wear nitrile gloves |
H319: Eye irritation | Use safety goggles |
H335: Respiratory irritation | Use respiratory protection |
Comparative Analysis with Structural Analogues
Parameter | Methyl 1-Amino...HCl | 5-Chloro Analogue | Ethyl Ester Variant |
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Aqueous Solubility | 50 mg/mL | <5 mg/mL | 30 mg/mL |
Metabolic Stability | t₁/₂ = 45 min | t₁/₂ = 12 min | t₁/₂ = 90 min |
Kinase Inhibition (IC₅₀) | 78 nM (DDR1) | 420 nM | 150 nM |
The hydrochloride salt demonstrates superior bioavailability compared to neutral analogues, with a 6-fold increase in DDR1 inhibition potency over its 5-chloro derivative .
Future Directions
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Stereoselective Synthesis: Developing catalytic asymmetric methods to improve enantiomeric excess (>99% ee).
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Prodrug Development: Investigating bioreversible derivatives for enhanced tissue penetration.
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Computational Modeling: Utilizing molecular dynamics simulations to predict off-target effects.
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